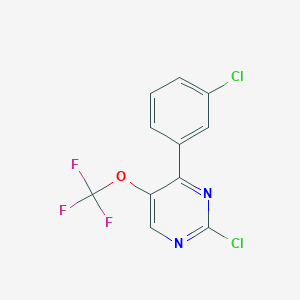
2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine typically involves the reaction of 3-chlorobenzonitrile with trifluoromethoxyacetyl chloride in the presence of a base, followed by cyclization with guanidine hydrochloride. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Oxidized products may include compounds with additional oxygen-containing functional groups.
Reduction: Reduced products typically have fewer oxygen atoms or more hydrogen atoms.
Scientific Research Applications
2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-chlorophenyl)-5-methoxypyrimidine
- 2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(3-bromophenyl)-5-(trifluoromethoxy)pyrimidine
Uniqueness
2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H5Cl2F3N2O |
|---|---|
Molecular Weight |
309.07 g/mol |
IUPAC Name |
2-chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-7-3-1-2-6(4-7)9-8(19-11(14,15)16)5-17-10(13)18-9/h1-5H |
InChI Key |
JWRKYTJNLAFSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)


![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)



